molecular formula C19H15NO3 B2355270 4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one CAS No. 890634-10-3

4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one

Cat. No.: B2355270
CAS No.: 890634-10-3
M. Wt: 305.333
InChI Key: AVDSWXSSYYNWGH-UHFFFAOYSA-N
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Description

4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one is a heterocyclic compound that combines the structural features of benzofuran and chromenone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one typically involves multi-step reactions. One common method includes the initial formation of the benzofuran moiety, followed by the introduction of the chromenone structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their antimicrobial and anticancer activities.

    Chromenone derivatives: Studied for their anti-inflammatory and antioxidant properties.

Uniqueness

4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one is unique due to its combined structural features of benzofuran and chromenone, which may confer a broader range of biological activities and potential therapeutic applications compared to its individual components.

Properties

IUPAC Name

4-(3-amino-1-benzofuran-2-yl)-5,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-10-7-11(2)17-13(9-16(21)22-15(17)8-10)19-18(20)12-5-3-4-6-14(12)23-19/h3-9H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDSWXSSYYNWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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